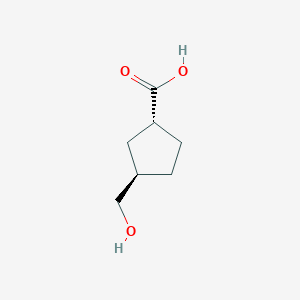![molecular formula C9H12N2O6 B14504498 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate CAS No. 63923-46-6](/img/structure/B14504498.png)
1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a carboxypropan-2-yl group and a nitrate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate typically involves the reaction of pyridine with 2-bromo-2-methylpropanoic acid, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of alkylated or acylated pyridinium salts
科学的研究の応用
1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Pyridinium Salts: Compounds like N-methylpyridinium chloride and N-ethylpyridinium bromide share structural similarities with 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate.
Carboxylic Acid Derivatives: Compounds such as 2-bromo-2-methylpropanoic acid and its derivatives are structurally related.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a carboxypropan-2-yl group, which imparts distinct chemical and biological properties. Its nitrate counterion also contributes to its reactivity and solubility in various solvents.
特性
CAS番号 |
63923-46-6 |
|---|---|
分子式 |
C9H12N2O6 |
分子量 |
244.20 g/mol |
IUPAC名 |
2-methyl-2-pyridin-1-ium-1-yloxypropanoic acid;nitrate |
InChI |
InChI=1S/C9H11NO3.NO3/c1-9(2,8(11)12)13-10-6-4-3-5-7-10;2-1(3)4/h3-7H,1-2H3;/q;-1/p+1 |
InChIキー |
BKXPHYWXXLJSKL-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C(=O)O)O[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)

![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)









![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)

